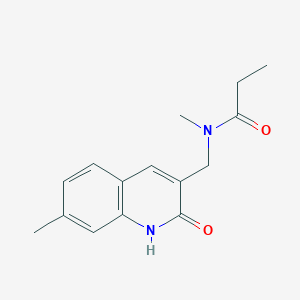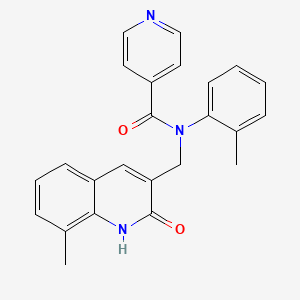
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)isonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)isonicotinamide, also known as HMQN, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties.
作用機序
The mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)isonicotinamide is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)isonicotinamide has also been found to induce apoptosis in cancer cells by activating the p53 pathway.
Biochemical and Physiological Effects:
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)isonicotinamide has been shown to have a wide range of biochemical and physiological effects. It can reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)isonicotinamide has also been found to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). Additionally, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)isonicotinamide has been shown to inhibit the growth and proliferation of cancer cells.
実験室実験の利点と制限
One of the main advantages of using N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)isonicotinamide in lab experiments is its high potency and selectivity. It can be used at low concentrations to achieve significant effects. However, one limitation is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for the research on N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)isonicotinamide. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to fully understand its mechanism of action and its effects on neuronal cells. Another area of interest is the development of more efficient synthesis methods to improve the yield and purity of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)isonicotinamide. Additionally, the use of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)isonicotinamide in combination with other compounds for synergistic effects is an area of potential research.
In conclusion, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)isonicotinamide, or N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)isonicotinamide, is a promising chemical compound that has shown potential therapeutic properties in scientific research. Its anti-tumor, anti-inflammatory, and anti-oxidant activities make it a promising candidate for further investigation. The future directions for research on N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)isonicotinamide are vast, and its potential applications in medicine are exciting.
合成法
The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)isonicotinamide involves the reaction of 2-hydroxy-8-methylquinoline-3-carbaldehyde and N-(o-tolyl)isonicotinamide in the presence of a base catalyst, such as potassium carbonate. The resulting product is purified using column chromatography to obtain pure N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)isonicotinamide.
科学的研究の応用
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)isonicotinamide has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-tumor, anti-inflammatory, and anti-oxidant activities. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)isonicotinamide has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylphenyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2/c1-16-6-3-4-9-21(16)27(24(29)18-10-12-25-13-11-18)15-20-14-19-8-5-7-17(2)22(19)26-23(20)28/h3-14H,15H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQCCZAASMHKQIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3C)C(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(8-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-(2-methylphenyl)pyridine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,5-dimethoxyphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7712670.png)
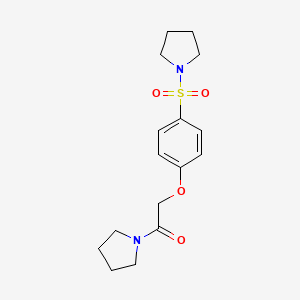
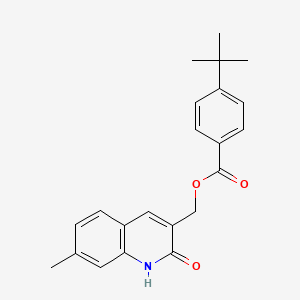

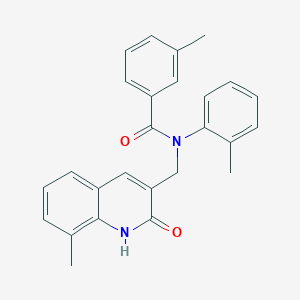



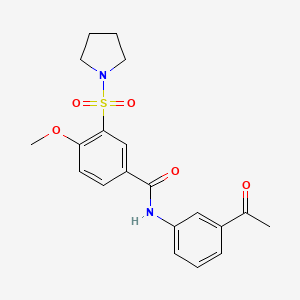
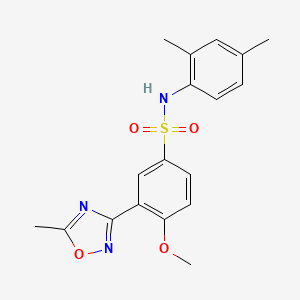
![2-methyl-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7712716.png)

